molecular formula C11H13NO3 B1309271 Ethyl [(3-methylphenyl)amino](oxo)acetate CAS No. 17738-79-3

Ethyl [(3-methylphenyl)amino](oxo)acetate

Cat. No. B1309271
CAS RN: 17738-79-3
M. Wt: 207.23 g/mol
InChI Key: QXPRZYLYGVIPFZ-UHFFFAOYSA-N
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Description

Ethyl (3-methylphenyl)aminoacetate is a chemical compound with the molecular formula C11H13NO3 . It has an average mass of 207.226 Da and a monoisotopic mass of 207.089539 Da . This compound is used in scientific research due to its unique properties.


Molecular Structure Analysis

The molecular structure of Ethyl (3-methylphenyl)aminoacetate consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . For a more detailed structural analysis, it would be beneficial to refer to a dedicated chemical database or resource.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl (3-methylphenyl)aminoacetate derivatives have been studied for their antimicrobial properties. For instance, derivatives like ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates showed significant activity against various microorganisms, comparable to ampicillin (Fandaklı et al., 2012).

Application in Organic Synthesis

Ethyl (3-methylphenyl)aminoacetate is also used in organic synthesis. For example, it played a role in the synthesis of α-ketoamide derivatives (El‐Faham et al., 2013). Another study demonstrated its use in the formation of various compounds via condensation reactions, highlighting its versatility in creating diverse molecular structures (Al-Mousawi & El-Apasery, 2012).

Catalysis and Chemical Transformations

This compound is integral in catalytic processes and chemical transformations. For instance, it was involved in the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1 H -pyrrole-2,3-dicarboxylates, a process catalyzed by triphenylphosphine (Yavari et al., 2002). Such studies underscore its role in producing complex organic molecules.

Pharmaceutical Applications

In the pharmaceutical domain, derivatives of Ethyl (3-methylphenyl)aminoacetate have been explored for their potential as antimicrobial agents, as evidenced by the synthesis and characterization of new quinazolines (Desai et al., 2007).

Diverse Chemical Reactions

The compound's utility extends to various chemical reactions. For example, it is used in the preparation of enantiomerically pure compounds via resolution with immobilized enzymes, showcasing its significance in stereoselective synthesis (Fadnavis et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl (2-methylphenyl)aminoacetate, suggests that it may cause eye irritation and drowsiness or dizziness . It is recommended to avoid breathing in dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse thoroughly with plenty of water .

properties

IUPAC Name

ethyl 2-(3-methylanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)10(13)12-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPRZYLYGVIPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396950
Record name ethyl [(3-methylphenyl)amino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [(3-methylphenyl)amino](oxo)acetate

CAS RN

17738-79-3
Record name Ethyl 2-[(3-methylphenyl)amino]-2-oxoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17738-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl [(3-methylphenyl)amino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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